molecular formula C10H9ClN2O3 B8387804 Methyl 2-chloro-5-oxo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Methyl 2-chloro-5-oxo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No. B8387804
M. Wt: 240.64 g/mol
InChI Key: GOICWDVKORGDFR-UHFFFAOYSA-N
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Patent
US09133158B2

Procedure details

A mixture of 2-chloro-5-oxo-7,8-dihydro-5H-[1,6]naphthyridine-6-carboxylic acid methyl ester (60 mg, 0.25 mmol) and sodium methoxide (40 mg, 0.75 mmol) in 2 mL of 1,4-dioxane was subject to microwave reaction at 110° C. for 30 min. After removal of 1,4-dioxane, the residue was dissolved in DCM and the DCM solution was washed with water and brine. The organic layer was then dried over anhy. Na2SO4, filtered and concentrated in vacuo to give a crude product. Prep-TLC separation (30% EtOAc in hexane) then afforded the tile compound (28 mg, 63%) as a white solid. MS: 183.1 (M+H+).
Name
sodium methoxide
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
63%

Identifiers

REACTION_CXSMILES
COC([N:5]1[CH2:14][CH2:13][C:12]2[N:11]=[C:10]([Cl:15])[CH:9]=[CH:8][C:7]=2[C:6]1=[O:16])=O.C[O-].[Na+]>O1CCOCC1>[Cl:15][C:10]1[CH:9]=[CH:8][C:7]2[C:6](=[O:16])[NH:5][CH2:14][CH2:13][C:12]=2[N:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
60 mg
Type
reactant
Smiles
COC(=O)N1C(C=2C=CC(=NC2CC1)Cl)=O
Name
sodium methoxide
Quantity
40 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction at 110° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After removal of 1,4-dioxane
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in DCM
WASH
Type
WASH
Details
the DCM solution was washed with water and brine
CUSTOM
Type
CUSTOM
Details
The organic layer was then dried over anhy
FILTRATION
Type
FILTRATION
Details
Na2SO4, filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crude product
CUSTOM
Type
CUSTOM
Details
Prep-TLC separation (30% EtOAc in hexane)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=2CCNC(C2C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 28 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 61.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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